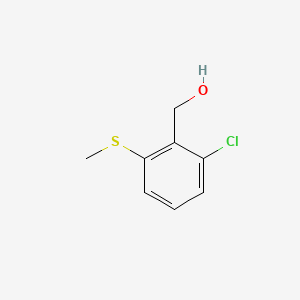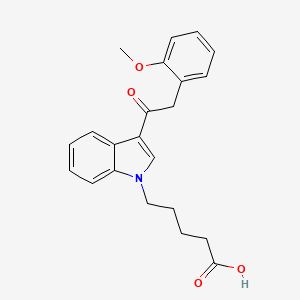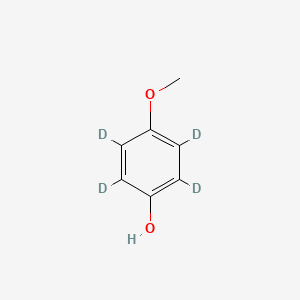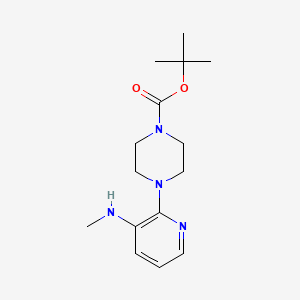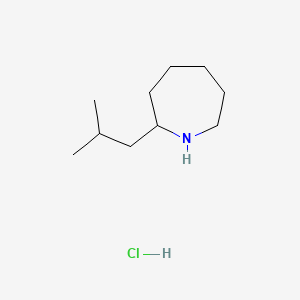
2-(2-Methylpropyl)azepane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methylpropyl)azepane;hydrochloride” is a chemical compound with the CAS Number 1346604-91-8 . It is also known as 2-isobutylazepane . The compound has a molecular weight of 191.74138 and is in liquid form .
Synthesis Analysis
The synthesis of azepanes, including “2-(2-Methylpropyl)azepane;hydrochloride”, can be achieved through various methods. One such method involves the dearomative ring expansion of nitroarenes . This process is mediated by blue light and occurs at room temperature, transforming the six-membered benzenoid framework into a seven-membered ring system .Molecular Structure Analysis
The molecular structure of “2-(2-Methylpropyl)azepane;hydrochloride” is represented by the InChI Code: 1S/C10H21N/c1-9(2)8-10-6-4-3-5-7-11-10/h9-11H,3-8H2,1-2H3 . The InChI key for this compound is GRVWYQLLHYYWCT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(2-Methylpropyl)azepane;hydrochloride” is a liquid at room temperature . It has a molecular weight of 191.74138 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Safety And Hazards
The safety information for “2-(2-Methylpropyl)azepane;hydrochloride” indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H227, H315, H318, and H335 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and ensuring the container is kept tightly closed .
Propiedades
IUPAC Name |
2-(2-methylpropyl)azepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-10-6-4-3-5-7-11-10;/h9-11H,3-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODROEQYRFKKLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-2-isobutyl-1H-azepine Hydrochloride | |
CAS RN |
1346604-91-8 |
Source


|
| Record name | 1H-Azepine, hexahydro-2-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

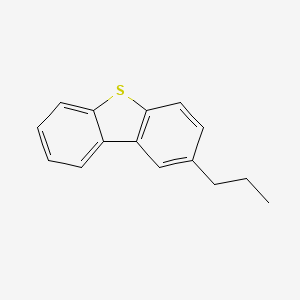
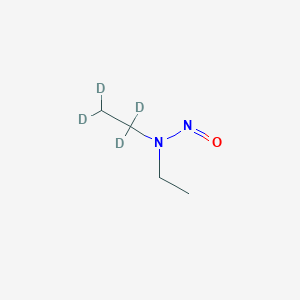
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(](/img/no-structure.png)
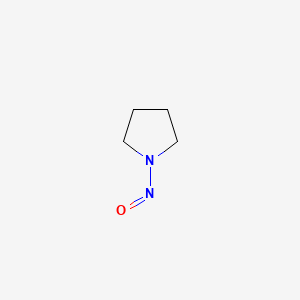
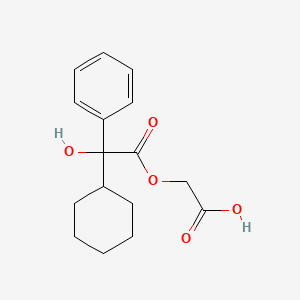
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
